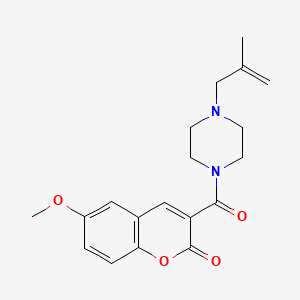

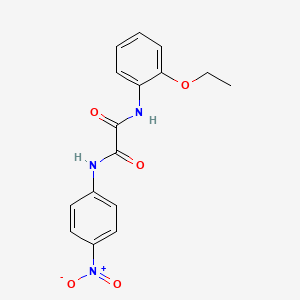

4-Amino-2-cyclopropylisoindolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photochemical Production of 1-Aminonorbornanes

The photochemical conversion of aminocyclopropanes into 1-aminonorbornanes, through formal [3+2] cycloadditions, provides a method for accessing a diverse array of saturated carbocyclic frameworks. This approach is aligned with the trend towards sp3-rich motifs in drug discovery, offering a potential bioisosteric role for 1-aminonorbornanes due to their robust functional group tolerance and low propensity for oxidative processing. Such characteristics suggest their utility in reducing metabolic susceptibility within drug development programs (Staveness et al., 2019).

Reaction with 1,4-Naphthoquinone

Further research on 1-aminoisoindole, which predominantly exists in the isoindoline tautomeric form, has shown that it can undergo [4+2]-cycloaddition reactions with maleimides and 1,4-naphthoquinone. These reactions demonstrate the compound's versatility in forming complex compounds, highlighting its potential in synthetic organic chemistry and drug development applications (Levkov et al., 2018).

Synthesis of Cinnolines and 1-Aminoindolines

The development of new synthetic pathways for cinnolines, dihydrocinnolines, and 1-aminoindolines via Cu-catalyzed intramolecular N-arylation highlights another avenue of research. This methodology, utilizing diazo functionalities for cyclization precursors, offers facile access to these nitrogen heterocycles, indicating the compound's utility in synthesizing structurally complex heterocycles (Hasegawa et al., 2008).

Conformation and Anion Binding Properties

Studies on cyclic hexapeptides containing alternating configurations of l-(4R/S)-hydroxyproline and 6-aminopicolinic acid subunits reveal insights into the solubility, conformation, and receptor properties of related compounds. Such research underlines the compound's relevance in developing receptor models and studying anion binding interactions in aqueous solutions (Kubik & Goddard, 2002).

Modular Three-Component Synthesis of 4-Aminoquinolines

The one-pot, two-stage synthetic route for substituted 4-aminoquinolines demonstrates the compound's potential in pharmaceutical development. This process, which involves imidoylative Sonogashira coupling followed by acid-mediated cyclization, facilitates the synthesis of chloroquine analogues and other medicinally relevant products, showcasing the compound's versatility and applicability in medicinal chemistry (Collet et al., 2017).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name |

4-amino-2-cyclopropyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-10-3-1-2-8-9(10)6-13(11(8)14)7-4-5-7/h1-3,7H,4-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPBOOFZIFCXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/no-structure.png)

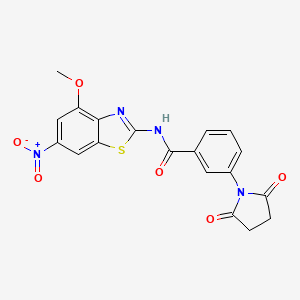

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2760072.png)

![N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2760076.png)

![N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2760082.png)

![(3Z)-3-{[(2,4-difluorophenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2760086.png)

![3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2760089.png)

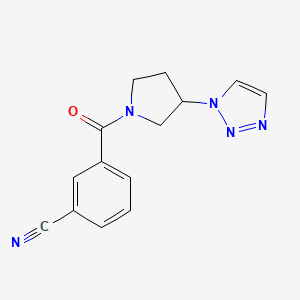

![5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2760093.png)